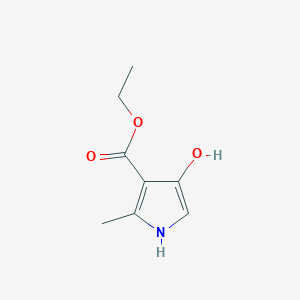

Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

Description

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C8H11NO3/c1-3-12-8(11)7-5(2)9-4-6(7)10/h4,9-10H,3H2,1-2H3 |

InChI Key |

VTIHENAVVVSKEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1O)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Chloroacetylated Enamines

This method involves the cyclization of 2-amino-2-(2-chloroacetyl)butenoate intermediates derived from ethyl crotonate. The synthesis proceeds via two stages:

-

Chloroacetylation : Ethyl crotonate reacts with chloroacetyl chloride in chloroform at −10°C to form (E)-ethyl 3-amino-2-(2-chloroacetyl)but-2-enoate .

-

Base-Mediated Cyclization : The intermediate is treated with potassium hydroxide in ethanol, leading to intramolecular cyclization. The reaction yields ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate in 56% yield .

Key Data :

-

Reagents : Chloroacetyl chloride, ethyl crotonate, KOH.

-

Conditions : −10°C (chloroacetylation), room temperature (cyclization).

-

Purification : Crystallization from ethanol.

Three-Component Solvent-Free Synthesis

A solvent-free approach utilizes alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and catalytic KOH . For example:

-

Reagents : Ethyl 2-aminoester (derived from L-tryptophan), ethyl acetoacetate (1,3-dicarbonyl), KOH.

-

Procedure : Equimolar mixtures are heated at 100–170°C for 30–45 minutes, forming the pyrrole core via a 5-exo-trig cyclization mechanism .

Key Data :

-

Yield : 45–81% (dependent on substituents).

-

Advantages : Eliminates solvent use, scalable for industrial production.

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency in synthesizing pyrrole derivatives. The protocol involves:

-

Reagents : Enamines (derived from acetylacetone and amines), sodium ethoxide.

-

Conditions : Microwave irradiation at 70°C for 30 minutes in ethanol .

Key Data :

-

Key Advantage : Reduces reaction time from hours to minutes.

One-Pot Multicomponent Reaction in Aqueous Media

A green chemistry approach employs β-dicarbonyl compounds, glyoxal derivatives, and ammonium acetate in water :

-

Reagents : Ethyl acetoacetate (β-dicarbonyl), methylglyoxal, ammonium acetate.

-

Procedure : Stirred at room temperature for 30–45 minutes, yielding the product via tandem Knoevenagel-Michael cyclization .

Key Data :

-

Yield : 60–75% (estimated for analogous reactions).

Comparative Analysis of Methods

*Estimated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Formation of ethyl 4-oxo-2-methyl-1H-pyrrole-3-carboxylate.

Reduction: Formation of ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-methanol.

Substitution: Formation of various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is not well-documented. its biological activity is likely due to its ability to interact with various molecular targets and pathways. The hydroxyl and ester groups may facilitate binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Bioactivity

- Hydroxyl vs. Oxo Groups : The hydroxyl group in this compound enables stronger hydrogen bonding compared to the oxo derivative (e.g., Ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate), which may limit solubility but enhance target binding .

- Electron-Withdrawing Groups : The trifluoromethyl group in Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate increases metabolic stability and electron deficiency, favoring interactions with hydrophobic enzyme pockets .

Biological Activity

Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, and discusses its mechanisms of action, synthesis, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrole ring with hydroxyl and carboxylate functional groups, which are believed to contribute to its biological activity. The compound can be synthesized through various methods, including solvent-free three-component reactions involving L-tryptophan derivatives .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against a range of pathogens. Studies have shown that pyrrole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 4-hydroxy-2-methyl... | S. aureus | < 100 µg/mL |

| Ethyl 4-methyl-1,7,8,9... | E. coli, K. pneumoniae | < 50 µg/mL |

| Ethyl 5-(benzyliminomethyl)... | Pseudomonas aeruginosa | < 75 µg/mL |

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and apoptosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group may facilitate hydrogen bonding with enzyme active sites or receptor binding sites, while the carboxylate group could enhance solubility and bioavailability. These interactions can lead to the modulation of various biochemical pathways involved in microbial resistance and cancer cell growth .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives, including this compound, demonstrated significant antibacterial activity against multidrug-resistant strains. The compound was found to outperform conventional antibiotics in certain assays, indicating its potential as a novel therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In research involving human cancer cell lines, this compound exhibited dose-dependent cytotoxicity. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting that it could be developed into an effective anticancer drug .

Q & A

Q. What are the established synthetic routes for Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized for reproducibility?

The compound is synthesized via multi-step reactions. For example, this compound (15y) is derived from ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (14y) under controlled conditions, often involving cyclization or hydroxylation steps. Key parameters include solvent selection (e.g., ethanol for esterification), temperature (reflux conditions), and catalysts (e.g., acid/base). Yield optimization may require iterative adjustments to stoichiometry and reaction time, monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

- NMR : H and C NMR are critical for confirming substituent positions and purity. For example, methyl groups typically appear as singlets near δ 2.2 ppm, while ester carbonyls resonate around δ 160-170 ppm in C NMR .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in hydrogen bonding or tautomeric forms. This is essential for validating the hydroxy group’s position and intermolecular interactions .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

Stability studies should assess degradation via HPLC or mass spectrometry. Pyrrole derivatives are often light-sensitive; thus, storage in amber vials at -20°C is recommended. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., tautomerism, regioselectivity)?

Discrepancies may arise in tautomeric forms (e.g., keto-enol equilibria). Combine:

- DFT calculations : To model energetically favorable tautomers.

- Variable-temperature NMR : To observe dynamic equilibria.

- X-ray diffraction : To confirm the solid-state structure. For example, crystallography can definitively assign the hydroxy group’s position, which may differ from solution-phase NMR interpretations .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

- Design of Experiments (DoE) : Systematically vary factors like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading.

- In-situ monitoring : Use IR spectroscopy to track carbonyl group transformations.

- Byproduct analysis : LC-MS identifies impurities (e.g., over-oxidized derivatives), guiding reagent purification or stepwise isolation .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s bioactivity?

Compare with analogs like Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate () or Ethyl 3-phenyl-1H-pyrrole-2-carboxylate (). Key steps:

- SAR studies : Synthesize derivatives with varied substituents (e.g., halogens, methyl groups).

- Biological assays : Test binding affinity to targets (e.g., enzymes) via SPR or fluorescence polarization.

- Computational docking : Map substituent effects on binding pocket interactions .

Q. What mechanistic insights can be gained from studying its reaction pathways (e.g., oxidation, ester hydrolysis)?

- Kinetic studies : Monitor hydrolysis rates under acidic/basic conditions via UV-Vis or H NMR.

- Isotope labeling : Use O-water to trace ester cleavage mechanisms.

- LC-MS/MS : Identify transient intermediates in oxidation pathways (e.g., epoxide formation) .

Q. How can crystallization challenges (e.g., polymorphism, low yield) be addressed?

- Solvent screening : Test polar (e.g., methanol) vs. non-polar (e.g., hexane) solvents.

- Additives : Use co-crystallizing agents (e.g., nicotinamide) to stabilize specific polymorphs.

- Cryo-TEM : Visualize nucleation processes to optimize supersaturation conditions .

Q. What in vitro/in silico approaches are recommended for preliminary toxicity profiling?

- In vitro : Cytotoxicity assays (e.g., MTT on HepG2 cells) and metabolic stability in liver microsomes.

- In silico : ADMET prediction using tools like SwissADME or ProTox-II to assess hepatotoxicity and CYP inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.